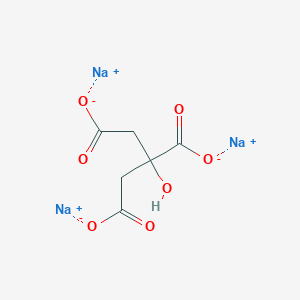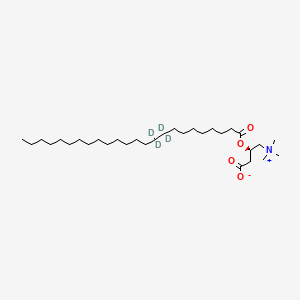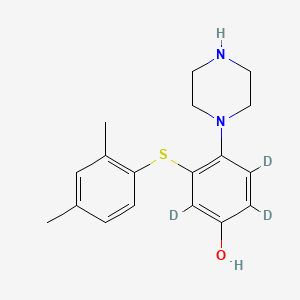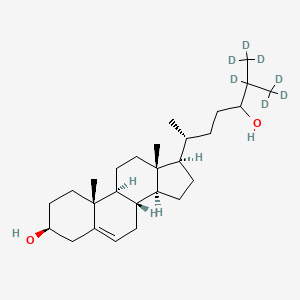
24(RS)-Hydroxycholesterol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24(RS)-Hydroxycholesterol-d7 is a deuterated form of 24-hydroxycholesterol, a naturally occurring oxysterol derived from cholesterol. This compound is significant in various biological processes, including cholesterol homeostasis and brain function. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24(RS)-Hydroxycholesterol-d7 typically involves the deuteration of 24-hydroxycholesterol. This process can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in 24-hydroxycholesterol with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of 24-hydroxycholesterol, ensuring that the final product is deuterated.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms into the cholesterol molecule.
Purification Processes: Advanced purification techniques such as chromatography are employed to isolate the deuterated compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions
24(RS)-Hydroxycholesterol-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 24-oxo-cholesterol.
Reduction: It can be reduced back to cholesterol under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include 24-oxo-cholesterol, deuterated cholesterol, and various substituted derivatives of 24-hydroxycholesterol.
Scientific Research Applications
24(RS)-Hydroxycholesterol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to study cholesterol metabolism and its pathways in the body.
Neuroscience Research: Investigates the role of oxysterols in brain function and neurodegenerative diseases.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of cholesterol-related compounds.
Biomarker Discovery: Utilized in identifying biomarkers for various diseases, including cardiovascular and neurodegenerative disorders.
Mechanism of Action
24(RS)-Hydroxycholesterol-d7 exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in cholesterol homeostasis. The binding of this compound to LXRs activates the transcription of genes involved in cholesterol efflux, transport, and metabolism. This regulation helps maintain cholesterol balance in the body and supports brain function.
Comparison with Similar Compounds
Similar Compounds
24-Hydroxycholesterol: The non-deuterated form, which is naturally occurring and involved in similar biological processes.
27-Hydroxycholesterol: Another oxysterol with distinct roles in cholesterol metabolism and immune response.
7α-Hydroxycholesterol: Involved in bile acid synthesis and cholesterol catabolism.
Uniqueness
24(RS)-Hydroxycholesterol-d7 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
IOWMKBFJCNLRTC-AJTYHXJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
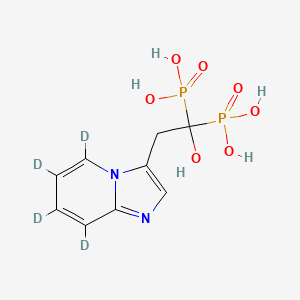
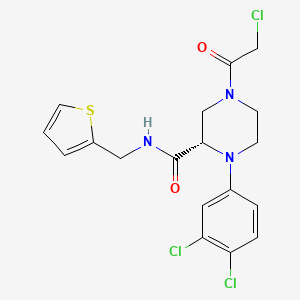
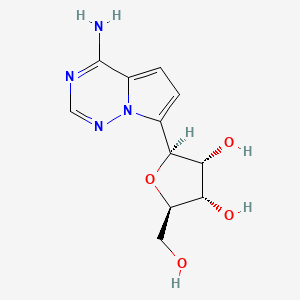

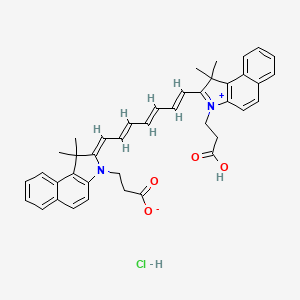
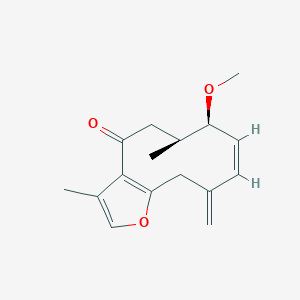
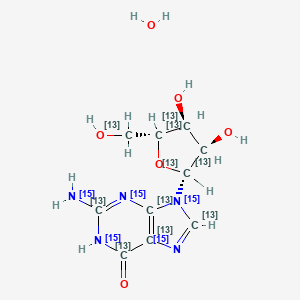
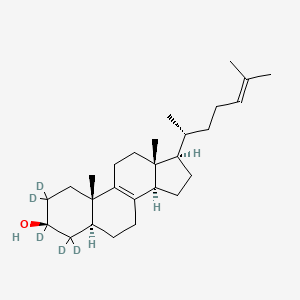
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
